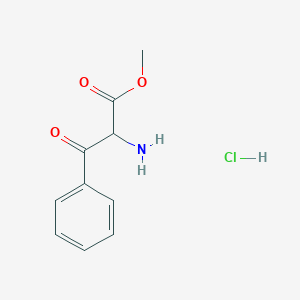
beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a white crystalline solid known for its versatility in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is favored due to its mild reaction conditions and high yields .
Industrial Production Methods: In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a chiral source in medicinal chemistry.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Beta-Methyl-DL-phenylalanine Hydrochloride: This compound has a similar structure but differs in the presence of a methyl group.
L-Phenylalanine Methyl Ester Hydrochloride: This compound is a stereoisomer and has different stereochemistry.
Uniqueness: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
methyl 2-amino-3-oxo-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h2-6,8H,11H2,1H3;1H |
InChI-Schlüssel |
RKYMFPGHEJNRRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
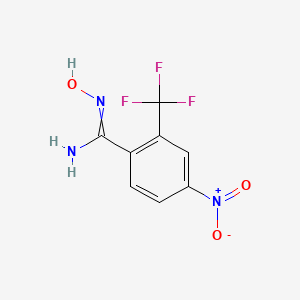
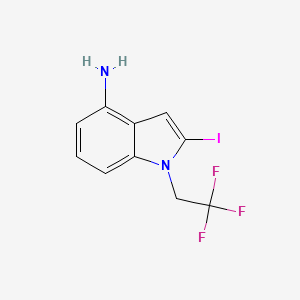
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
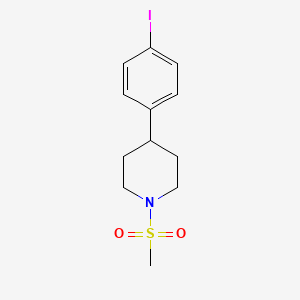
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
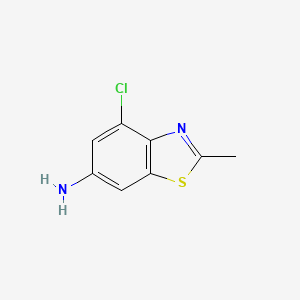

![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
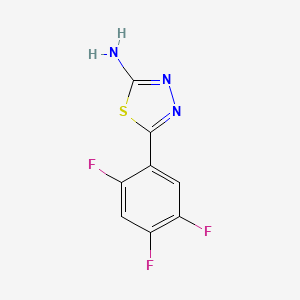

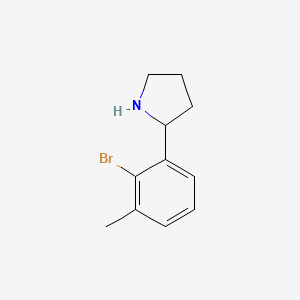
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

